2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a methylphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Formation of the Methylphenyl Intermediate: In parallel, 4-methylphenyl is reacted with an appropriate reagent to form the methylphenyl intermediate.
Coupling Reaction: The chlorophenoxy intermediate and the methylphenyl intermediate are then coupled under specific conditions to form the desired product.
Morpholine Addition: Finally, morpholine is introduced to the reaction mixture to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholine rings.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation may yield products with hydroxyl or carbonyl functionalities.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Biology: The compound may be used in biological studies to understand its effects on cellular processes.
Materials Science: It can be explored for its properties in the development of new materials with specific functionalities.
Industry: The compound may find applications in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the morpholine ring.
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring.
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)propyl]acetamide: Has a propyl group instead of an ethyl group.
Uniqueness
The presence of the morpholine ring in 2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide distinguishes it from other similar compounds. This structural feature may confer unique properties, such as enhanced solubility, stability, or specific interactions with biological targets.
Properties
Molecular Formula |
C21H25ClN2O3 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-16-5-7-17(8-6-16)20(24-9-11-26-12-10-24)14-23-21(25)15-27-19-4-2-3-18(22)13-19/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) |
InChI Key |
WOBIUDJICLUHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=CC=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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